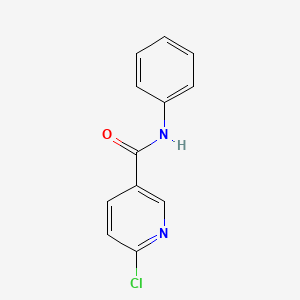
2,3-dihydro-1-benzothiophen-5-ol
Vue d'ensemble
Description
2,3-dihydro-1-benzothiophen-5-ol is an organic compound with the molecular formula C8H8OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a fused benzene and thiophene ring system, with a hydroxyl group attached to the benzene ring. Benzothiophenes are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1-benzothiophen-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-mercaptobenzaldehyde with acetic anhydride, followed by reduction of the resulting intermediate . Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form the benzothiophene core .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves the use of metal-catalyzed reactions due to their efficiency and selectivity. For example, the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been developed to produce chiral 2,3-dihydrobenzo[b]thiophene derivatives with high yields and enantioselectivities .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydro-1-benzothiophen-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-dihydro-1-benzothiophen-5-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1-benzothiophen-5-ol involves its interaction with various molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in inflammation and cancer . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound of 2,3-dihydro-1-benzothiophen-5-ol, used in the synthesis of pharmaceuticals like raloxifene and zileuton.
Thianaphthene: Another sulfur-containing heterocycle with similar chemical properties.
Thioindigo: A dye derived from benzothiophene, used in the textile industry.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives. This functional group allows for additional hydrogen bonding interactions, enhancing the compound’s solubility and potential for further chemical modifications .
Propriétés
Numéro CAS |
129478-13-3 |
|---|---|
Formule moléculaire |
C8H8OS |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 |
Clé InChI |
ZYMXZSZJIUOWDL-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C1C=C(C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(Piperidin-1-yl)ethyl]phenol](/img/structure/B8797743.png)






